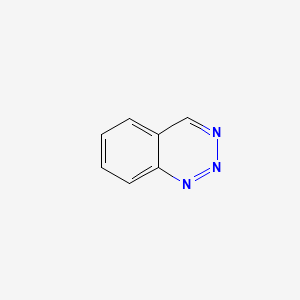

1,2,3-Benzotriazine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

86089-80-7 |

|---|---|

Formule moléculaire |

C7H5N3 |

Poids moléculaire |

131.13 g/mol |

Nom IUPAC |

1,2,3-benzotriazine |

InChI |

InChI=1S/C7H5N3/c1-2-4-7-6(3-1)5-8-10-9-7/h1-5H |

Clé InChI |

OWQPOVKKUWUEKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN=N2 |

SMILES canonique |

C1=CC=C2C(=C1)C=NN=N2 |

Autres numéros CAS |

86089-80-7 |

Origine du produit |

United States |

Historical Perspectives and Foundational Research in 1,2,3 Benzotriazine Chemistry

Early Investigations and Discovery Contributions

While the late 19th and early 20th centuries saw significant progress in the broader field of triazine chemistry, the initial focus was not on the 1,2,3-benzotriazine isomer. The work of notable chemists such as Bischler and Bamberger, including the well-known Bamberger triazine synthesis of 1892, primarily resulted in the formation of the isomeric 1,2,4-benzotriazine ring system. Similarly, foundational research by Arndt in 1913 on ring closure reactions to form triazines was crucial for the development of heterocyclic chemistry but did not initially delineate a clear path to the 1,2,3-isomer.

The genesis of the this compound core is more directly linked to the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. A cornerstone in the history of this compound chemistry is the synthesis of the 1,2,3-benzotriazin-4(3H)-one substructure through the diazotization of 2-aminobenzamides. This reaction involves treating the primary amino group of a 2-aminobenzamide (B116534) with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, which leads to the formation of a diazonium salt that spontaneously cyclizes to the stable triazinone ring. This method became a fundamental approach for accessing a wide variety of 1,2,3-benzotriazin-4(3H)-one derivatives.

Another significant early contribution was the synthesis of 3-hydroxy-1,2,3-benzotriazin-4-one, achieved through the diazotization of o-aminobenzhydroxamic acid. These seminal discoveries were pivotal in establishing the fundamental reactivity and stability of the this compound ring system and opened the door for further exploration.

Evolution of Synthetic Paradigms for the this compound System

The synthesis of the this compound core has undergone a significant evolution, moving from classical, often harsh, methods to more sophisticated and milder approaches. This progression reflects the broader trends in organic synthesis towards greater efficiency, safety, and functional group tolerance.

The traditional and most common method for preparing 1,2,3-benzotriazin-4(3H)-ones has been the diazotization of 2-aminobenzamides or related anthranilate derivatives. nih.gov This approach, however, necessitates the use of strong acids and sodium nitrite, which presents several challenges, including harsh reaction conditions and the potential for hazardous byproducts. nih.govnih.gov

In recent years, a paradigm shift has occurred, with the development of alternative and more refined synthetic routes. These modern methods aim to circumvent the limitations of the classical diazotization procedure. Key advancements include:

Milder Diazotization Protocols: Modifications to the classical method have been introduced, such as the use of a polymer-supported nitrite reagent with p-tosic acid, which offers a milder approach to the diazotization and subsequent cyclization. nih.govrsc.org

Alternative Nitrogen Sources: To avoid the use of sodium nitrite under strongly acidic conditions, researchers have explored other nitrogen sources. These include tert-butyl nitrite and nitromethane, which allow for the synthesis of 1,2,3-benzotriazin-4(3H)-ones under less harsh conditions. nih.govresearchgate.net

Palladium-Catalyzed Annulation: A notable development is the palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide to form benzotriazin-4(3H)-ones. nih.govacs.org

Oxidative Rearrangement: The oxidative rearrangement of 3-aminoindazoles has emerged as another pathway to the this compound core. nih.govacs.org

Intramolecular Heterocyclization: A novel and efficient methodology involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govacs.org This approach is significant as it avoids the need for harsh acids and metal catalysis. nih.govacs.org

Oxidation of Aminoindazoles: The oxidation of 1- and 2-aminoindazoles provides a direct route to the aromatic this compound ring system. rsc.orgrsc.org

The following table provides a comparative overview of these evolving synthetic paradigms.

| Synthetic Method | Precursors | Key Reagents | Conditions | Advantages | Challenges/Limitations |

| Classical Diazotization | 2-Aminobenzamides | Sodium Nitrite, Strong Acid | Harsh, Acidic | Well-established, readily available precursors | Harsh conditions, safety concerns, limited scope |

| Milder Diazotization | 2-Aminobenzamides | Polymer-supported Nitrite, p-Tosic Acid | Mild | Milder conditions, improved safety | May require specialized reagents |

| Alternative Nitrogen Sources | 2-Aminobenzamides | tert-Butyl Nitrite, Nitromethane | Mild | Avoids strong acids | May have substrate limitations |

| Pd-Catalyzed Annulation | 1,3-Diaryltriazenes | Palladium Catalyst, Carbon Monoxide | Catalytic | High efficiency, functional group tolerance | Use of a toxic gas (CO) and a precious metal catalyst |

| Oxidative Rearrangement | 3-Aminoindazoles | Oxidizing Agent | Oxidative | Novel route, different precursors | May require multi-step precursor synthesis |

| Intramolecular Heterocyclization | 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes | Base | Mild, Basic | Avoids harsh acids and metals, good yields | Multi-step precursor synthesis |

| Oxidation of Aminoindazoles | 1- and 2-Aminoindazoles | Oxidizing Agent | Oxidative | Direct access to the aromatic core | Precursor availability |

Initial Challenges and Breakthroughs in Accessing the this compound Core

The path to accessing the this compound core was not without its obstacles. Early synthetic attempts were often met with failure, a fact that can be attributed to the inherent reactivity of the this compound ring system. rsc.org One of the primary challenges was the susceptibility of the 3,4-bond to nucleophilic addition. rsc.org This high reactivity made the isolation of the parent this compound particularly difficult. rsc.org

The harsh conditions of the classical diazotization of 2-aminobenzamides also posed a significant challenge. The use of strong acids and the generation of potentially unstable diazonium intermediates limited the functional group tolerance of the reaction and raised safety concerns. nih.govnih.gov

The breakthroughs in this field have been intrinsically linked to the development of new synthetic methodologies that address these early challenges. The evolution from harsh, classical methods to milder, more controlled reactions represents a significant breakthrough. The introduction of palladium catalysis, for example, allowed for the construction of the benzotriazinone ring under conditions that are tolerant of a wider range of functional groups.

A major breakthrough has been the development of synthetic strategies that avoid the in-situ formation of diazonium salts from anilines under strong acidic conditions. The use of pre-formed precursors like 1,3-diaryltriazenes or 1-azido-2-[isocyano(p-tosyl)methyl]benzenes allows for the final ring-closing step to occur under much milder conditions, thereby overcoming the stability and reactivity issues that plagued earlier efforts. nih.govnih.govacs.orgacs.org The oxidative rearrangement of aminoindazoles also represents a conceptual breakthrough, providing an alternative disconnection approach to the target heterocycle. nih.govacs.org These modern methods have not only made the synthesis of 1,2,3-benzotriazines more accessible and safer but have also expanded the scope of possible substitutions on the heterocyclic core, paving the way for the exploration of their properties and applications in various fields.

Advanced Synthetic Methodologies for 1,2,3 Benzotriazine and Its Functionalized Derivatives

Diazotization-Based Annulation Strategies

Diazotization of an ortho-amino-substituted benzene (B151609) ring followed by intramolecular cyclization represents the most fundamental approach to constructing the 1,2,3-benzotriazine core.

The archetypal synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides. acs.org This method typically employs sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. researchgate.net The reaction proceeds via the in situ formation of a diazonium salt from the primary amino group of the 2-aminobenzamide (B116534). This highly reactive intermediate then undergoes spontaneous intramolecular cyclization, with the amide nitrogen attacking the diazonium group to form the stable six-membered triazine ring.

While effective, this long-standing method suffers from significant drawbacks. The requisite use of strong acids limits the reaction's functional group tolerance, as acid-sensitive moieties may not survive the harsh conditions. nih.govacs.org Furthermore, the use of sodium nitrite can lead to the liberation of toxic nitrogen oxide gases and the potential formation of carcinogenic nitrosamine (B1359907) impurities, which are of particular concern in pharmaceutical synthesis. nih.govacs.org

To circumvent the limitations of traditional diazotization, modern approaches have focused on developing milder and more environmentally benign conditions. A significant advancement is the use of polymer-supported nitrite reagents in conjunction with mild acid catalysts. researchgate.netnih.gov In this methodology, a solid-supported nitrite, such as Amberlite IRA-400 (nitrite form), serves as the diazotizing agent.

This approach offers several advantages:

Mild Conditions : The reaction is typically catalyzed by a mild organic acid like p-toluenesulfonic acid (p-TsOH), which is compatible with a wider range of functional groups. researchgate.netresearchgate.net

Simplified Purification : The solid-supported reagent can be easily removed by simple filtration, streamlining the work-up process.

Enhanced Safety : It avoids the use of strong, corrosive mineral acids and reduces the risk associated with handling bulk sodium nitrite.

This one-pot diazotization-cyclization process has been successfully applied to a variety of 2-aminobenzamides and even 2-aminobenzenesulfonamides, proving its utility in synthesizing pharmaceutically relevant compounds, including those containing α-amino acid moieties. researchgate.netcolab.ws The method is noted for its operational simplicity and compatibility with diverse aryl functional groups and amide substituents. researchgate.net

| Entry | Substrate (2-Aminobenzamide) | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Phenyl-2-aminobenzamide | 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | 95 |

| 2 | N-(4-Methoxyphenyl)-2-aminobenzamide | 3-(4-Methoxyphenyl)-1,2,3-benzotriazin-4(3H)-one | 92 |

| 3 | N-Benzyl-2-aminobenzamide | 3-Benzyl-1,2,3-benzotriazin-4(3H)-one | 94 |

| 4 | 2-Amino-N-(n-butyl)benzamide | 3-(n-Butyl)-1,2,3-benzotriazin-4(3H)-one | 85 |

| 5 | 2-Amino-5-bromo-N-phenylbenzamide | 6-Bromo-3-phenyl-1,2,3-benzotriazin-4(3H)-one | 96 |

Other systems, such as sodium nitrite combined with iodine (NaNO₂/I₂), have also been developed as an alternative for the efficient conversion of 2-aminobenzamides. researchgate.net This reaction is thought to proceed through the in situ formation of a nitrosyl halide, which triggers the nitrosylation of the amino group, leading to diazotization and subsequent intramolecular cyclization. researchgate.net

| Entry | Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Phenyl-2-aminobenzamide | TBAI | DCE | 85 | researchgate.net |

| 2 | N-(p-Tolyl)-2-aminobenzamide | TBAI | DCE | 88 | researchgate.net |

| 3 | N-(4-Chlorophenyl)-2-aminobenzamide | TBAI | DCE | 82 | researchgate.net |

| 4 | N-Phenyl-2-aminobenzamide | Saccharin (B28170) | DCM | 90 | publish.csiro.au |

| 5 | N-(4-Bromophenyl)-2-aminobenzamide | Saccharin | DCM | 85 | publish.csiro.au |

Cyclization Reactions for this compound Ring Formation

Beyond diazotization, other cyclization strategies have been developed that build the triazine ring from precursors where the N-N-N unit is assembled through different bond-forming events.

Intramolecular cyclization of suitably substituted aromatic precursors provides a powerful route to the this compound core. An efficient one-pot procedure has been described for the preparation of 3-substituted 3,4-dihydro-1,2,3-benzotriazines starting from o-bromobenzyl azides. researchgate.netresearchgate.net In this process, treatment of the o-bromobenzyl azide (B81097) with butyllithium (B86547) (BuLi) at low temperature induces a bromine-lithium exchange, generating an o-lithiobenzyl azide intermediate. researchgate.net This species immediately undergoes intramolecular cyclization to form a (dihydro-1,2,3-benzotriazinyl)lithium intermediate, which can be trapped by various electrophiles to yield the final functionalized products. researchgate.netresearchgate.net

Oxidative methods offer another distinct pathway to the this compound ring system. These reactions often involve the formation of the critical N-N bond via an oxidation step. General synthetic routes include the oxidative cyclization of the hydrazones of o-aminophenyl ketones and the oxidation of 1- or 2-aminoindazoles. rsc.org The oxidation of N-aminoquinazolin-2-ones also yields 1,2,3-benzotriazines through a heterocyclic ring expansion mechanism that involves the loss of carbon monoxide. rsc.org

More recently, an oxidative rearrangement of 3-aminoindazoles has been reported as an efficient method to produce diversely functionalized 1,2,3-benzotriazin-4(3H)-ones. nih.govorganic-chemistry.org This halogen-induced ring expansion proceeds at room temperature and is facilitated by water as a cosolvent. organic-chemistry.org An environmentally benign alternative employs an iodide-catalyzed electro-oxidative rearrangement of 3-aminoindazoles, which avoids the use of metal catalysts and chemical oxidants. researchgate.net

Heterocyclization via TosMIC Derivatives

A novel and efficient methodology for synthesizing 4-alkoxy- and 4-aryloxy-1,2,3-benzotriazines utilizes the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, which are derivatives of p-Tosylmethyl isocyanide (TosMIC). This approach provides a mild alternative to traditional methods that often require harsh acidic conditions.

The reaction proceeds under basic conditions, where the α-carbon of the TosMIC moiety is deprotonated. This is followed by a nucleophilic attack of the resulting anion on the adjacent azide group, initiating a 6-endo-trig cyclization. Subsequent elimination of the stable tosyl group leads to a nonaromatic benzotriazine intermediate. The final step involves the nucleophilic addition of an alcohol or phenol (B47542), followed by the elimination of a cyanide group, to yield the stable 4-substituted this compound product. DFT calculations support a mechanism where the cyclization to form the triazine ring is the key step, with a relatively low activation energy.

This method demonstrates a broad scope with respect to the alcohol and phenol coupling partners, affording the desired products in good to excellent yields. The reaction is typically carried out using sodium hydride (NaH) as the base in a solvent such as tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature.

Table 1: Synthesis of 4-Substituted 1,2,3-Benzotriazines via TosMIC Derivative Cyclization

| Starting Isocyanide | Alcohol/Phenol | Base/Solvent | Product | Yield |

|---|---|---|---|---|

| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | tert-butanol | NaH / THF | 4-(tert-butoxy)benzo[d] acs.orgnih.govorganic-chemistry.orgtriazine | 81% |

| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | Methanol | NaH / THF | 4-methoxybenzo[d] acs.orgnih.govorganic-chemistry.orgtriazine | 85% |

| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | Phenol | NaH / THF | 4-phenoxybenzo[d] acs.orgnih.govorganic-chemistry.orgtriazine | 94% |

| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | 4-Methoxyphenol | NaH / THF | 4-(4-methoxyphenoxy)benzo[d] acs.orgnih.govorganic-chemistry.orgtriazine | 99% |

| 1-azido-5-chloro-2-[isocyano(p-tosyl)methyl]benzene | Phenol | NaH / THF | 6-chloro-4-phenoxybenzo[d] acs.orgnih.govorganic-chemistry.orgtriazine | 89% |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks. While palladium, silver, and nickel are all pivotal in the broader field of heterocycle synthesis, their application and role in the context of the this compound skeleton are distinct.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed reactions represent a key strategy for constructing the 1,2,3-benzotriazin-4(3H)-one core. One notable method is the carbonylative annulation of 1,3-diaryltriazenes. acs.orgnih.gov In this process, a Pd(0) catalyst facilitates the reaction of a 1-(2-iodophenyl)-3-aryltriaz-1-ene with carbon monoxide (CO). organic-chemistry.org

The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-iodine bond of the starting triazene (B1217601). This is followed by coordination and insertion of carbon monoxide and subsequent intramolecular cyclization to form the benzotriazinone ring system with high selectivity and excellent yields. organic-chemistry.org This method avoids the harsh conditions associated with classical diazotization routes. acs.orgnih.gov It should be noted that many other palladium-catalyzed reactions involving 1,2,3-benzotriazinones are transformations of the ring (e.g., denitrogenative couplings to form benzamides), rather than syntheses of the ring itself. nih.govrsc.org

Silver-Catalyzed Molecular Editing Approaches

Silver catalysis is an emerging and powerful tool in the synthesis and transformation of N-heterocycles, particularly in cascade reactions and skeletal editing. nih.gov A recently developed silver-catalyzed, one-pot protocol transforms 2-amino-N-substituted benzamides into 6-selenylated N-substituted this compound-4(3H)-ones. nih.gov

This three-component reaction builds N-N, N=N, and C-Se bonds in a single operation. The proposed mechanism involves an initial intermolecular C-H selenylation of the 2-amino-N-substituted benzamide (B126) with a diselenide, followed by an annulation step where silver nitrate (B79036) (AgNO₃) acts as the nitrogen source to construct the triazine ring. nih.gov This approach demonstrates high site-selectivity and good functional group tolerance under mild conditions. nih.gov

While the broader field of "skeletal editing" often involves the insertion, deletion, or swapping of atoms within a pre-existing ring, its direct application to form the this compound core from other heterocycles is still developing. For instance, silver catalysis has been used for the skeletal editing of benzothiazol-2(3H)-ones to form benzo acs.orgnih.govorganic-chemistry.orgthiadiazoles, highlighting the potential of such strategies, though not directly yielding a benzotriazine. nih.govorganic-chemistry.org

Nickel-Catalyzed Cross-Electrophile Coupling

In the chemistry of 1,2,3-benzotriazines, nickel catalysis is predominantly employed in the transformation of the pre-formed heterocycle rather than its de novo synthesis. Specifically, nickel-catalyzed cross-electrophile coupling reactions use 1,2,3-benzotriazin-4(3H)-ones as versatile synthons that undergo a denitrogenative ring-opening process. nih.govacs.org

These reactions couple the benzotriazinone with various electrophiles, such as aryl bromides or alkyl halides, in the presence of a nickel catalyst and a stoichiometric reductant like zinc (Zn) or manganese (Mn). nih.govnih.gov The key transformation is the ring-opening of the benzotriazinone and extrusion of dinitrogen gas (N₂), which generates an aryl nickel intermediate. This intermediate then couples with the second electrophile to form ortho-substituted benzamide derivatives. nih.govacs.orgresearchgate.net While this is a powerful method for generating functionalized benzamides, it represents a synthetic application of the this compound skeleton, which is consumed in the reaction, rather than a method for its synthesis. nih.govnih.gov

Table 2: Nickel-Catalyzed Denitrogenative Coupling of Benzotriazinones with Aryl Bromides nih.govacs.org

| Benzotriazinone Substrate | Aryl Bromide | Catalyst/Reductant | Product (ortho-Arylated Benzamide) | Yield |

|---|---|---|---|---|

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | 4-Bromotoluene | Ni(dme)Br₂ / Zn | N-Phenyl-2-(p-tolyl)benzamide | 93% |

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | 4-Bromoanisole | Ni(dme)Br₂ / Zn | 2-(4-Methoxyphenyl)-N-phenylbenzamide | 85% |

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | 1-Bromo-4-(trifluoromethyl)benzene | Ni(dme)Br₂ / Zn | N-Phenyl-2-(4-(trifluoromethyl)phenyl)benzamide | 75% |

| 3-(4-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one | 4-Bromotoluene | Ni(dme)Br₂ / Zn | N-(4-Fluorophenyl)-2-(p-tolyl)benzamide | 88% |

| 6-Chloro-3-phenyl-1,2,3-benzotriazin-4(3H)-one | 4-Bromotoluene | Ni(dme)Br₂ / Zn | 5-Chloro-N-phenyl-2-(p-tolyl)benzamide | 86% |

Photochemical Approaches to this compound Skeletons

Photochemical methods provide green and efficient pathways for synthesizing heterocyclic compounds, often proceeding under mild, catalyst-free conditions.

Visible Light-Mediated Photocyclization Mechanisms

A recently developed protocol for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones involves the photocyclization of acyclic aryl triazine precursors upon exposure to visible (violet) light at a wavelength of 420 nm. organic-chemistry.orgnih.gov This method is particularly well-suited for continuous flow reactor technology, which allows for excellent yields in short residence times (e.g., 10 minutes) without the need for any additives or photocatalysts. organic-chemistry.orgnih.gov

The proposed mechanism is based on an unprecedented variation of the classical Norrish Type II reaction. nih.govnih.gov Following photoexcitation of the carbonyl group in the acyclic precursor, the molecule undergoes a conformational change. This facilitates a nitrogen-centered 1,5-hydrogen atom transfer (HAT) from the amide N-H to the terminal nitrogen of the triazene moiety. The resulting biradical intermediate then undergoes cyclization via N-N bond formation and subsequent fragmentation to yield the final benzotriazin-4(3H)-one product. nih.govorganic-chemistry.org This approach is noted for its high efficiency, scalability, and favorable green chemistry profile, avoiding the toxic reagents and harsh conditions of many traditional methods. nih.govacs.org

Table 3: Photochemical Flow Synthesis of Benzotriazin-4(3H)-ones nih.govorganic-chemistry.org

| Acyclic Precursor | Solvent | Residence Time | Product | Yield |

|---|---|---|---|---|

| N-(2-(p-tolyldiazenyl)phenyl)acetamide | MeOH/DCM | 10 min | 2-Methyl-3-(p-tolyl)-1,2,3-benzotriazin-4(3H)-one | >99% (qNMR) |

| N-(2-(p-tolyldiazenyl)phenyl)benzamide | MeOH/DCM | 10 min | 2-Phenyl-3-(p-tolyl)-1,2,3-benzotriazin-4(3H)-one | >99% (qNMR) |

| N-(5-chloro-2-(p-tolyldiazenyl)phenyl)benzamide | MeOH/DCM | 10 min | 7-Chloro-2-phenyl-3-(p-tolyl)-1,2,3-benzotriazin-4(3H)-one | >99% (qNMR) |

| N-methyl-N-(2-(p-tolyldiazenyl)phenyl)benzamide | MeOH/DCM | 10 min | 2-Methyl-2-phenyl-3-(p-tolyl)-1,2,3-benzotriazin-4(3H)-one | 91% (qNMR) |

Compound Index

| Compound Name |

|---|

| This compound |

| 1,2,3-Benzotriazin-4(3H)-one |

| 1-azido-2-[isocyano(p-tosyl)methyl]benzene |

| 1-azido-5-chloro-2-[isocyano(p-tosyl)methyl]benzene |

| 1-Bromo-4-(trifluoromethyl)benzene |

| 1-(2-iodophenyl)-3-aryltriaz-1-ene |

| 2-amino-N-substituted benzamide |

| 3-(4-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one |

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one |

| 4-(tert-butoxy)benzo[d] acs.orgnih.govorganic-chemistry.orgtriazine |

| 4-Bromoanisole |

| 4-Bromotoluene |

| 4-methoxybenzo[d] acs.orgnih.govorganic-chemistry.orgtriazine |

| 4-Methoxyphenol |

| 4-phenoxybenzo[d] acs.orgnih.govorganic-chemistry.orgtriazine |

| 5-Chloro-N-phenyl-2-(p-tolyl)benzamide |

| 6-chloro-3-phenyl-1,2,3-benzotriazin-4(3H)-one |

| 6-chloro-4-phenoxybenzo[d] acs.orgnih.govorganic-chemistry.orgtriazine |

| 6-selenylated N-substituted this compound-4(3H)-one |

| N-(2-(p-tolyldiazenyl)phenyl)acetamide |

| N-(2-(p-tolyldiazenyl)phenyl)benzamide |

| N-(4-Fluorophenyl)-2-(p-tolyl)benzamide |

| N-(5-chloro-2-(p-tolyldiazenyl)phenyl)benzamide |

| N-methyl-N-(2-(p-tolyldiazenyl)phenyl)benzamide |

| N-Phenyl-2-(4-(trifluoromethyl)phenyl)benzamide |

| N-Phenyl-2-(4-methoxyphenyl)benzamide |

| N-Phenyl-2-(p-tolyl)benzamide |

| p-Tosylmethyl isocyanide (TosMIC) |

| Phenol |

| Silver nitrate |

| Sodium hydride |

| tert-butanol |

| Tetrahydrofuran (THF) |

Nitrogen-Centered Norrish Reaction Pathways

A novel photochemical methodology for the synthesis of 1,2,3-benzotriazin-4(3H)-ones has been developed, which proceeds through a unique nitrogen-centered reaction pathway analogous to a Norrish Type II reaction. nih.govacs.orgresearchgate.net This transformation involves the photocyclization of acyclic aryl triazine precursors upon exposure to visible light. nih.govorganic-chemistry.org The proposed mechanism is distinct from classical Norrish reactions, which typically involve the photoexcitation of a carbonyl group. numberanalytics.comwikipedia.orgscispace.com

The reaction is initiated by the excitation of an acetamide (B32628) carbonyl group within the acyclic aryl triazine precursor. nih.gov The resulting biradical character of the excited carbonyl facilitates a crucial organic-chemistry.orgCurrent time information in Vanderburgh County, US.-hydrogen shift from the amide N-H group across the three contiguous nitrogen atoms of the triazine backbone. nih.govacs.org This hydrogen abstraction leads to the formation of a new N-N bond and subsequent fragmentation of the acetamide moiety. nih.gov This specific pathway, a Norrish Type II process occurring across a tri-nitrogen system, is unprecedented. nih.govacs.org

Control experiments have demonstrated the essential nature of the amide N-H group and the carbonyl moiety for the reaction to proceed. nih.gov When the acetamide group is absent or when a tertiary amide (lacking an N-H) is used, the desired cyclization to the benzotriazinone does not occur, underscoring the specific requirements of this nitrogen-centered Norrish-type mechanism. nih.gov

Continuous Flow Synthesis of 1,2,3-Benzotriazin-4(3H)-ones

The nitrogen-centered Norrish reaction has been effectively implemented in a continuous flow synthesis setup to produce a variety of substituted 1,2,3-benzotriazin-4(3H)-ones. nih.govacs.org This approach offers significant advantages in terms of scalability, process robustness, safety, and green credentials over traditional batch methods, which often rely on harsh reagents like strong acids and sodium nitrite. nih.govorganic-chemistry.org

The synthesis is conducted by irradiating a solution of an acyclic aryl triazine precursor with violet light (typically 420 nm) as it passes through a coil reactor. nih.govresearchgate.netucd.ie Notably, the reaction proceeds efficiently without the need for any external photocatalysts or additives. nih.govorganic-chemistry.org Using a continuous flow reactor, such as a Vapourtec E-series with a UV-150 photomodule, allows for precise control over reaction parameters like residence time, light intensity, and temperature. nih.govorganic-chemistry.org

Excellent yields have been achieved with remarkably short residence times, often as little as 10 minutes. nih.govacs.orgresearchgate.net The process has been shown to be scalable, with successful gram-scale synthesis demonstrated, highlighting its potential for producing significant quantities of the target heterocycles. acs.org The primary byproduct of this clean transformation is N-methylacetamide. nih.gov

| Precursor | Solvent | Residence Time (min) | Yield (%) |

|---|---|---|---|

| N'-(2-((E)-phenyldiazenyl)phenyl)acetamide | MeCN/H₂O | 10 | >99 |

| N'-(4-chloro-2-((E)-phenyldiazenyl)phenyl)acetamide | MeOH/DCM | 10 | 98 |

| N'-(4-methoxy-2-((E)-phenyldiazenyl)phenyl)acetamide | MeOH/DCM | 10 | 96 |

| N'-(2-((E)-(4-chlorophenyl)diazenyl)phenyl)acetamide | MeOH/DCM | 10 | 91 |

| N'-(2-((E)-p-tolyldiazenyl)phenyl)acetamide (Gram-scale) | MeOH/DCM | 10 | 85 |

Regioselective Functionalization Techniques

The regioselective N-alkylation of the this compound ring system presents a significant synthetic challenge due to the presence of multiple nitrogen atoms (N1, N2, and N3) that can potentially be alkylated. d-nb.info The analogous and more widely studied benzotriazole (B28993) exists in a dynamic tautomeric equilibrium, which complicates selective functionalization at the N1 versus the N2 position. d-nb.info Achieving high regioselectivity is crucial as the properties of the resulting isomers can vary significantly. rsc.org

Various methods have been developed to control the regioselectivity of N-alkylation, primarily for the benzotriazole skeleton, with principles that can be extended to benzotriazines. Transition-metal catalysis has emerged as a powerful strategy. For instance, rhodium-catalyzed allylation of 1,2,3-benzotriazoles has shown that the regioselectivity can be controlled by the choice of ligand. d-nb.info The use of a JOSIPHOS ligand favors N1 allylation, while a DPEphos ligand directs the reaction to the N2 position. d-nb.info

Other approaches include gold-catalyzed alkylation with vinyl ethers, which has been shown to selectively produce N2-alkylated 1,2,3-triazoles. rsc.org Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have provided highly selective access to N1-alkylated benzotriazoles. acs.org Solvent-free methods using potassium carbonate, silica, and a phase-transfer catalyst under thermal or microwave conditions have also been reported to achieve highly regioselective formation of 1-alkyl benzotriazoles. gsconlinepress.comijariie.comresearchgate.net

| Method | Catalyst/Reagents | Primary Product | Reference |

|---|---|---|---|

| Rhodium-Catalyzed Allylation | Rh / JOSIPHOS ligand | N1-Alkylation | d-nb.info |

| Rhodium-Catalyzed Allylation | Rh / DPEphos ligand | N2-Alkylation | d-nb.info |

| Gold-Catalyzed Alkylation | Gold catalyst / Vinyl ether | N2-Alkylation | rsc.org |

| Cross-Dehydrogenative Coupling | Cu₂S nanocatalyst | N1-Alkylation | acs.org |

| Solvent-Free Alkylation | K₂CO₃ / SiO₂ / TBAB | N1-Alkylation | gsconlinepress.comijariie.com |

Site-selective functionalization of the benzo ring of 1,2,3-benzotriazin-4(3H)-ones has been achieved through innovative synthetic protocols, particularly for the introduction of selenium moieties. These organoselenium compounds are of significant interest due to their biological activities. rsc.org

One effective method is a visible-light-promoted denitrogenative cross-coupling reaction between 1,2,3-benzotriazin-4(3H)-ones and selenosulfonates. rsc.orgrsc.org This reaction proceeds under mild conditions and provides convenient access to ortho-selenylated benzamides in good yields. rsc.org The transformation is regioselective, with the selenyl group being installed at the position of the extruded nitrogen gas, ortho to the newly formed benzamide. rsc.org This protocol has been successfully applied to the one-pot, two-step synthesis of ebselen (B1671040) and its analogs. rsc.orgrsc.org

A more advanced, one-pot three-component reaction has been developed for the direct synthesis of 6-selenylated N-substituted this compound-4(3H)-ones. acs.orgacs.org This silver-catalyzed molecular editing protocol transforms 2-amino-N-substituted benzamides, a diselenide, and a nitrogen source into the desired product under mild conditions. acs.orgacs.org The mechanism involves an initial intermolecular site-selective C-H selenylation of the 2-amino-N-substituted benzamide, followed by an annulation step where silver nitrate acts as the nitrogen synthon to construct the triazine ring. acs.orgacs.org This method demonstrates high site-selectivity and tolerates a broad range of functional groups. acs.org

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one, Selenosulfonate | Visible light | ortho-Selenylated benzamide | rsc.orgrsc.org |

| 2-Amino-N-substituted benzamide, Diselenide | AgNO₃ (as nitrogen synthon) | 6-Selenylated N-substituted this compound-4(3H)-one | acs.orgacs.org |

Reactivity Profiles and Mechanistic Investigations of 1,2,3 Benzotriazine Transformations

Denitrogenative Organic Transformations of 1,2,3-Benzotriazines

The loss of a stable dinitrogen molecule is a key driving force in the chemistry of 1,2,3-benzotriazines, leading to the formation of highly reactive intermediates. researchgate.net These transformations can be initiated by transition metals, light, or heat, and provide access to a range of synthetically valuable products.

Metal-Catalyzed Denitrogenation Processes

Transition metal catalysts, particularly those based on palladium and nickel, have proven highly effective in promoting the denitrogenative transformations of 1,2,3-benzotriazin-4(3H)-ones. researchgate.netresearchgate.net These reactions often proceed through the formation of a five-membered aza-metallacycle intermediate, which then undergoes further reactions. rsc.orgnih.gov

Nickel-catalyzed reactions have been extensively studied, demonstrating the ability to couple 1,2,3-benzotriazin-4(3H)-ones with a variety of partners. researchgate.net For instance, nickel catalysis enables the cross-electrophile coupling with aryl bromides to produce ortho-arylated benzamides. researchgate.net Mechanistic studies, including DFT calculations, suggest that these transformations proceed through a sequence of nitrogen extrusion, carbometalation, Ni-C bond insertion, and reductive elimination. acs.org The isolation and characterization of five-membered azanickelacycle intermediates have provided strong evidence for this proposed mechanism. nih.gov

Palladium catalysts are also widely used in denitrogenative cross-coupling reactions. rsc.org A notable example is the Suzuki-Miyaura type coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids to furnish ortho-arylated and alkenylated benzamides. rsc.org These reactions are believed to proceed via a five-membered aza-palladacyclic intermediate. rsc.org Furthermore, palladium catalysts facilitate the reaction of 1,2,3-benzotriazin-4(3H)-ones with isocyanides, leading to the formation of 3-(imino)isoindolin-1-ones through an azapalladacycle intermediate. acs.org

Table 1: Examples of Metal-Catalyzed Denitrogenative Reactions of 1,2,3-Benzotriazin-4(3H)-ones

| Catalyst System | Coupling Partner | Product Type | Reference |

| Ni(bpy)Cl₂ / Mn | Alkyl halides | ortho-Alkylated secondary benzamides | researchgate.net |

| Nickel / dppbenz | Alkynes | Isoquinolones | nih.gov |

| Palladium | Organoboronic acids | ortho-Arylated/Alkenylated benzamides | rsc.org |

| Palladium | Isocyanides | 3-(Imino)isoindolin-1-ones | acs.org |

| Nickel | Aryl bromides | ortho-Arylated benzamides | researchgate.net |

Metal-Free Denitrogenative Reactions

While metal-catalyzed processes are prevalent, metal-free denitrogenative reactions of 1,2,3-benzotriazines offer a valuable alternative, often under milder conditions. researchgate.netacs.org A notable example is the trifluoroacetic acid-mediated denitrogenative hydroxylation of 1,2,3-benzotriazin-4(3H)-ones, which yields ortho-hydroxylated benzamides. researchgate.net This reaction is believed to proceed through a benzenediazonium (B1195382) intermediate. researchgate.net

Furthermore, visible light has been employed to induce the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes, providing a sustainable route to isoindolinones and isoquinolinones. researchgate.netacs.org This transformation is thought to occur via the formation of an electron donor-acceptor (EDA) complex. acs.org

Thermal and Photochemical Nitrogen Extrusion Mechanisms

Thermolysis and photolysis provide classic methods for inducing nitrogen extrusion from 1,2,3-benzotriazines. rsc.orgresearchgate.net Thermal decomposition of 1,2,3-benzotriazin-4(3H)-one can lead to the formation of a quinazolino[3,2-c] researchgate.netrsc.orgcdnsciencepub.combenzotriazin-8-one. researchgate.net The mechanism is proposed to involve the formation of an intermediate iminoketene, which then reacts with a second molecule of the starting material. researchgate.netresearchgate.net

Photochemical denitrogenation of 1,2,3-benzotriazines is another important transformation. nih.gov For instance, irradiation of 4-aryl-1,2,3-benzotriazines can lead to the formation of 2-arylbenzazetes via nitrogen extrusion. rsc.org The specific products and reaction pathways can be influenced by the substitution pattern of the benzotriazine ring and the reaction conditions.

Formation of Arynes and Ketenimine Intermediates

The denitrogenation of 1,2,3-benzotriazines can lead to the formation of highly reactive aryne intermediates. wiley-vch.dewikipedia.org The generation of benzynes from precursors like 1-aminobenzotriazole (B112013) upon oxidation is a known method. wikipedia.org These electrophilic species readily undergo a variety of reactions, including nucleophilic additions and pericyclic reactions. wikipedia.org

Ketenimines are another class of reactive intermediates generated from the thermal or photochemical decomposition of certain 1,2,3-benzotriazine derivatives, particularly 3-hydroxy-1,2,3-benzotriazin-4-one. cdnsciencepub.comresearchgate.net The formation of a ketenimine intermediate has been confirmed by trapping it with dienophiles like phenyl isocyanate to form a Diels-Alder adduct. cdnsciencepub.comresearchgate.net These ketenimines are key intermediates in the formation of various heterocyclic systems. cdnsciencepub.comnih.gov

Ring-Opening Reactions of this compound Derivatives

Beyond denitrogenation, 1,2,3-benzotriazines can undergo ring-opening reactions, often facilitated by a substituent on the N-1 position. rsc.orgresearchgate.net For example, N-aroylbenzotriazoles can undergo ring opening to form an ortho-amino-arenediazonium intermediate, which can then participate in palladium-catalyzed denitrogenative transformations. rsc.org This strategy has been utilized in denitrogenative Suzuki and carbonylative Suzuki coupling reactions with boronic acids to produce ortho-amino-substituted biaryls and biaryl ketones. rsc.org

The ring-opening of the 1,2,3-triazole ring in the presence of transition metal catalysts has emerged as a significant area of research, leading to the development of denitrogenative transannulation reactions. nih.gov This approach allows for the conversion of the benzotriazine core into other N-containing heterocycles. nih.gov

Nucleophilic Addition to the this compound Ring System

The this compound ring system is susceptible to nucleophilic attack. rsc.org The high reactivity of the parent this compound towards nucleophilic addition to the 3,4-bond explains the difficulties in its initial synthesis. rsc.org

The site of nucleophilic attack can vary depending on the nature of the nucleophile and the substitution pattern of the benzotriazine ring. rsc.orgnih.gov For instance, alkyl Grignard reagents have been shown to attack at the N-2 position of 4-substituted 1,2,3-benzotriazines. rsc.org In contrast, methylmagnesium iodide can add to the C-4 position of 3-methyl-1,2,3-benzotriazin-4(3H)-one. rsc.org Studies on 1,2,3-triazine-1-oxides have shown that the site of nucleophilic addition can be directed to either the C-4 or C-6 position, depending on the nucleophile. nih.govresearchgate.net

Rearrangement Reactions Involving the this compound Core

The this compound scaffold can be synthesized through various rearrangement reactions, often involving the expansion or editing of precursor ring systems. These transformations provide efficient pathways to the benzotriazine core under diverse conditions, from electrochemical methods to oxidative rearrangements.

One prominent method involves the skeletal rearrangement of 3-aminoindazoles. An environmentally benign approach utilizes an iodide-catalyzed electro-oxidative N-centered researchgate.netresearchgate.net-rearrangement of 3-aminoindazoles to form 1,2,3-benzotriazines. researchgate.netnih.gov This metal-free protocol proceeds under mild conditions. Mechanistic studies suggest a process initiated by the generation of reactive iodide species. researchgate.net A proposed mechanism involves the formation of an N-iodoindazole intermediate, which, after a series of steps including nucleophilic addition and annulation, undergoes a ring-opening skeletal rearrangement to deliver a dihydro-benzotriazine. This intermediate is then oxidized to the final this compound product. researchgate.net

Another significant rearrangement is the oxidative transformation of 3-aminoindazoles to this compound-4(3H)-ones. acs.org This reaction can be achieved at room temperature using a halogen reagent, with water acting as a crucial cosolvent. The proposed mechanism begins with the formation of an N-haloaminoindazole, which undergoes intramolecular nucleophilic attack. The resulting iminium intermediate is attacked by water, leading to a ring expansion that yields the this compound-4(3H)-one structure. acs.org This method is noted for its operational simplicity and tolerance of a broad range of functional groups. acs.org

Thermolysis of specific 1,2,3-benzotriazinone derivatives also triggers rearrangement reactions. The thermal decomposition of 3-hydroxy-1,2,3-benzotriazin-4-one is postulated to proceed through a ketenimine intermediate. researchgate.netcdnsciencepub.com This reactive species can be trapped by nucleophilic solvents or can react with another molecule of the starting material to form a novel dimeric product, 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one. researchgate.netcdnsciencepub.com In a different thermal process, 3-phenyl-1,2,3-benzotriazin-4-one rearranges at high temperatures to yield 9-acridone as the major product, alongside phenanthridin-6-one. researchgate.net

Metal-catalyzed rearrangements offer another synthetic route. For instance, a gold(I)-catalyzed tandem reaction of N-hydroxybenzo researchgate.netresearchgate.netacs.org-triazin-4(3H)-ones with alkynes involves an O-nucleophilic addition followed by a acs.orgacs.org-sigmatropic rearrangement, resulting in the formation of C-O and C-N bonds simultaneously. researchgate.net

Table 1: Summary of Rearrangement Reactions for this compound Synthesis

| Precursor | Reagents/Conditions | Product | Key Mechanistic Feature |

| 3-Aminoindazoles | Iodide-catalysis, electro-oxidation | 1,2,3-Benzotriazines | N-centered researchgate.netresearchgate.net-skeletal rearrangement researchgate.netnih.gov |

| 3-Aminoindazoles | Halogen reagent, water (cosolvent), oxidant | This compound-4(3H)-ones | Halogen-induced ring expansion acs.org |

| 3-Hydroxy-1,2,3-benzotriazin-4-one | Thermolysis in inert solvents | 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one | Formation of a ketenimine intermediate researchgate.netcdnsciencepub.com |

| N-Hydroxybenzo researchgate.netresearchgate.netacs.org-triazin-4(3H)-ones | Alkynes, Gold(I) catalyst | 1-(2-oxo-2-arylethyl)benzo[d] researchgate.netresearchgate.netacs.orgtriazin-4(1H)-one derivatives | acs.orgacs.org-sigmatropic rearrangement researchgate.net |

Acyl-Exchange Reaction Pathways in 1,2,3-Benzotriazinones

Acyl-exchange reactions have been observed in derivatives of 1,2,3-benzotriazinone, particularly involving O-acyl compounds derived from 3-hydroxy-1,2,3-benzotriazin-4-one. These transformations highlight the unique reactivity of the N-O-acyl linkage within this heterocyclic system.

The acetylation and benzoylation of 3-hydroxy-1,2,3-benzotriazin-4-one with acetyl chloride or benzoyl chloride yield the corresponding N-acetoxy and N-benzoyloxy derivatives, respectively. researchgate.netcdnsciencepub.com A notable and novel 'acyl-exchange' reaction occurs when the 3-benzoyloxy-1,2,3-benzotriazin-4-one derivative is treated with acetic anhydride (B1165640). researchgate.netcdnsciencepub.comcdnsciencepub.com This process converts the benzoyloxy compound into the acetoxy derivative, demonstrating a preferential exchange of the benzoyl group for an acetyl group under these conditions. cdnsciencepub.comcdnsciencepub.com This reaction proceeds even when stringent measures are taken to exclude water, suggesting a direct exchange mechanism rather than a hydrolysis-reacylation pathway. cdnsciencepub.com

This acyl-exchange phenomenon is not limited to the simple acyloxy derivatives. The dimeric compound formed during the thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one, namely 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one, also exhibits this reactivity. researchgate.netcdnsciencepub.com When attempts are made to acylate this molecule, it undergoes an 'acyl-exchange' reaction. researchgate.netcdnsciencepub.com For example, heating 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one in acetic anhydride results in the formation of 3-acetoxy-1,2,3-benzotriazin-4-one. cdnsciencepub.com

These acyl-exchange pathways are significant for understanding the reactivity of acylated benzotriazinones and are important considerations in the synthetic manipulation of these compounds. The o-aminobenzoyloxy derivative, in particular, has been suggested as a potential o-aminobenzoylating agent due to this reactivity. researchgate.netcdnsciencepub.com

Table 2: Acyl-Exchange Reactions in 1,2,3-Benzotriazinone Derivatives

| Starting Compound | Reagent | Product | Reaction Type |

| 3-Benzoyloxy-1,2,3-benzotriazin-4-one | Acetic anhydride | 3-Acetoxy-1,2,3-benzotriazin-4-one | Acyl-Exchange cdnsciencepub.comcdnsciencepub.com |

| 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one | Acetic anhydride | 3-Acetoxy-1,2,3-benzotriazin-4-one | Acyl-Exchange cdnsciencepub.com |

Derivatization Strategies and Synthetic Utility of 1,2,3 Benzotriazine Scaffolds

Synthesis of 1,2,3-Benzotriazin-4(3H)-ones and Their Substituted Analogs

1,2,3-Benzotriazin-4(3H)-ones are a prominent class of benzotriazine derivatives, serving as crucial intermediates and possessing inherent biological activities. researchgate.netnih.gov A variety of synthetic methodologies have been developed to construct this heterocyclic core, ranging from classical cyclization reactions to modern metal-catalyzed and photochemical approaches.

The most traditional method involves the diazotization of 2-aminobenzamides or related precursors like methyl anthranilate. acs.orgnih.gov This approach typically uses sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, but the harsh conditions can limit its applicability and scope. acs.orgnih.gov To circumvent these issues, milder protocols have been introduced, such as using a polymer-supported nitrite reagent with p-toluenesulfonic acid or employing tert-butyl nitrite as the nitrogen source in the absence of strong acid. nih.govresearchgate.net

More recent innovations have provided alternative pathways with improved efficiency and substrate scope. A palladium(0)-catalyzed carbonylative annulation of 1-(2-iodophenyl)-3-aryltriaz-1-enes with carbon monoxide (CO) affords 3-aryl-1,2,3-benzotriazin-4(3H)-ones in high yields. nih.govorganic-chemistry.org Another modern approach is the oxidative rearrangement of 3-aminoindazoles, which proceeds at room temperature to yield a variety of functionalized 1,2,3-benzotriazin-4(3H)-ones; this transformation is notably facilitated by using water as a cosolvent. organic-chemistry.orgacs.org

Photochemical methods have also emerged as a powerful tool. Acyclic aryl triazine precursors bearing an amide group can undergo a photocyclization reaction when exposed to violet light (420 nm), yielding substituted benzotriazin-4(3H)-ones. nih.govorganic-chemistry.orgresearchgate.net This reaction, which can be efficiently performed in a continuous flow reactor, proceeds without the need for additives or external photocatalysts. nih.govresearchgate.net Furthermore, a redox cyclization of benzamides using nitrous oxide following treatment with sec-butyl lithium has been described as another route to this scaffold. acs.orgnih.gov

| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Advantages | Reference(s) |

| Diazotization | 2-Aminobenzamides | NaNO₂, strong acid | Traditional, well-established | acs.orgnih.gov |

| Modified Diazotization | 2-Aminobenzamides | Polymer-supported nitrite, p-TsOH or t-BuONO | Milder conditions, avoids strong acids | nih.govresearchgate.net |

| Pd-Catalyzed Annulation | 1-(2-Iodophenyl)-3-aryltriaz-1-enes | Pd(0) catalyst, CO (1 atm) | High selectivity and yield | nih.govorganic-chemistry.org |

| Oxidative Rearrangement | 3-Aminoindazoles | Halogen source, water (cosolvent) | Mild, room temperature, good yields | organic-chemistry.orgacs.org |

| Photochemical Cyclization | Acyclic aryl triazine amides | Violet light (420 nm), continuous flow | No additives/photocatalyst, scalable, green | nih.govorganic-chemistry.orgresearchgate.net |

| Redox Cyclization | Benzamides | sec-Butyl lithium, N₂O | Alternative route | acs.orgnih.gov |

Functionalization at Nitrogen (N-1, N-2, N-3) Positions

Modification of the nitrogen atoms within the 1,2,3-benzotriazine ring is a key strategy for generating diverse analogs. Alkylation is the most common functionalization, and the site of substitution (N-1, N-2, or N-3) can be controlled by the substrate and reaction conditions.

N-3 Functionalization: The N-3 position of 1,2,3-benzotriazin-4(3H)-one is readily functionalized. For instance, N-alkylation using dibromoalkanes can introduce a bromoalkyl group at the N-3 position. This derivative can then react with nucleophiles, such as the potassium salt of 2-cyanoimino-4-oxothiazolidine, to create more complex structures. researchgate.net Another approach involves a three-step synthesis to introduce a substituted triazole moiety at the N-3 position via a methyl linker, starting from the parent benzotriazinone. ias.ac.in

N-2 Functionalization: Alkylation of 4-arylamino-1,2,3-benzotriazines with alkyl iodides in a neutral solvent like ethanol (B145695) leads to the formation of N-2 alkylated salts. rsc.org Subsequent basification yields deep-red anhydro-2-alkyl-4-arylamino-1,2,3-benzotriazinium hydroxides, which are a distinct class of derivatives. rsc.org Gold-catalyzed reactions of NH-1,2,3-triazoles, including benzotriazole (B28993), with vinyl ethers have been shown to selectively produce N-2 alkylated products. rsc.orgnih.gov This selectivity is proposed to arise from a hydrogen bond between the gold-activated vinyl ether and the NH-triazole. nih.gov

N-1 and N-3 Dialkylation: Quaternization of the benzotriazole ring leads to the formation of benzotriazolium salts. This typically involves a two-step process of N-alkylation followed by quaternization, resulting in dialkyl substitution at the N-1 and N-3 positions. researchgate.netrsc.org For example, 1-methylbenzotriazole (B83409) can be prepared using various alkylating agents, and subsequent alkylation with alkyl halides forms 1,3-alkylmethylbenzotriazolium salts. kemdikbud.go.id

When alkylating 4-arylamino-1,2,3-benzotriazines, the conditions can dictate the outcome. While neutral conditions favor N-2 substitution, performing the alkylation in sodium ethoxide solution can yield a mixture of isomeric products substituted at both the N-2 and N-3 positions. rsc.org

| Position | Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference(s) |

| N-3 | Alkylation | 1,2,3-Benzotriazin-4(3H)-one | Dibromoalkane | 3-(Bromoalkyl)-1,2,3-benzotriazin-4-one | researchgate.net |

| N-2 | Alkylation | 4-Arylamino-1,2,3-benzotriazine | Alkyl iodide, ethanol | N-2 alkyl iodide salt | rsc.org |

| N-2 | Alkylation | Benzotriazole | Vinyl ether, Gold catalyst | N-2 alkylated benzotriazole | rsc.orgnih.gov |

| N-1, N-3 | Dialkylation | 1,2,3-Benzotriazole | Alkylating agent (e.g., MeI), then second alkyl halide | 1,3-Dialkyl-1,2,3-benzotriazolium salt | researchgate.netrsc.orgkemdikbud.go.id |

| N-2 / N-3 | Alkylation | 4-Arylamino-1,2,3-benzotriazine | Alkyl iodide, NaOEt | Mixture of N-2 and N-3 substituted isomers | rsc.org |

Substitution and Modification of the Fused Benzene (B151609) Ring

Introducing substituents onto the fused benzene ring of the this compound scaffold is crucial for developing analogs with tailored properties. This is most commonly achieved by employing starting materials that already contain the desired substituents on the aniline (B41778) or anthranilamide precursor.

For example, the synthesis of various substituted 1,2,3-benzotriazines and their corresponding pyrido[3,2-d]-1,2,3-triazine analogs has been reported, targeting inhibitors of vascular endothelial growth factor receptor-2. researchgate.net In this work, derivatives such as 4-(3-chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine were synthesized, demonstrating that multiple substituents can be incorporated onto the benzene portion of the scaffold. researchgate.net The synthetic routes to 1,2,3-benzotriazin-4(3H)-ones, such as the photocyclization of aryl triazines or the oxidative rearrangement of 3-aminoindazoles, are compatible with a wide range of functional groups on the benzene ring, including both electron-donating and electron-withdrawing groups. acs.orgresearchgate.net

While building the scaffold from pre-functionalized precursors is the predominant strategy, direct C-H functionalization of the heterocyclic core is a modern alternative for derivatization. Although examples specific to the this compound benzene ring are less common in the reviewed literature, this approach is well-documented for related heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD). diva-portal.org For BTD, regioselective iridium-catalyzed C-H borylation allows access to versatile borylated intermediates that can be further functionalized at the C4, C5, C6, and C7 positions. diva-portal.org Such strategies hold promise for the direct and late-stage modification of the this compound scaffold as well.

Preparation of Fused Heterocyclic Systems Containing this compound

The this compound core, particularly the 1,2,3-benzotriazin-4(3H)-one variant, serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often proceed through a denitrogenative pathway, where the triazine ring loses a molecule of N₂ to generate a reactive intermediate that undergoes subsequent cyclization.

A notable application is the visible light-induced denitrogenative annulation reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes. rsc.org This metal-free method, which is believed to proceed via an electron donor-acceptor (EDA) complex, yields isoindolinones when reacted with activated alkenes (e.g., acrylonitrile, vinyl ketone) and 3-substituted isoquinolinones when reacted with terminal alkynes. rsc.org Similarly, palladium-catalyzed denitrogenative tandem reactions with terminal alkynes can also produce isoindolinones and related structures. researchgate.net These transformations highlight the utility of benzotriazinones as precursors to ortho-arylated benzamides and various azaheterocycles. nih.govresearchgate.net

The this compound ring can also participate in cycloaddition reactions. The Diels-Alder reaction of this compound with enamines, for instance, has been used to synthesize 2-phenylquinoline (B181262) derivatives. researchgate.net

Furthermore, the triazole ring itself can be fused to other heterocyclic systems. An example is the synthesis of 1,2,3-triazolo[1,5-a]quinoxalines, which can be prepared via intramolecular cyclization of N-propargyl-N-(2-iodoaryl)amides after in situ conversion to an azide (B81097), or through the thermolysis of a tetrazoloquinoxaline precursor. mdpi.com A substituted heterocyclic scaffold comprising a 1,4-benzodiazepine (B1214927) fused with a 1,2,3-triazole ring has also been synthesized through a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition. nih.gov

| Starting Scaffold | Reaction Type | Reagent(s) | Fused/Resulting System | Reference(s) |

| 1,2,3-Benzotriazin-4(3H)-one | Denitrogenative Annulation | Activated Alkenes, Visible Light, DIPEA | Isoindolinones | rsc.org |

| 1,2,3-Benzotriazin-4(3H)-one | Denitrogenative Annulation | Terminal Alkynes, Visible Light, DIPEA | Isoquinolinones | rsc.org |

| 1,2,3-Benzotriazin-4(3H)-one | Denitrogenative Tandem Reaction | Terminal Alkynes, Palladium Catalyst | Isoindolinones | researchgate.net |

| This compound | Diels-Alder Reaction | Enamines (e.g., from acetophenone) | 2-Phenylquinolines | researchgate.net |

| N-Propargyl-N-(2-iodoaryl)amide | Intramolecular Cycloaddition | NaN₃ (in situ azide formation) | 1,2,3-Triazolo[1,5-a]quinoxalines | mdpi.com |

| Tetrazoloquinoxaline | Thermolysis | Heat | 1,2,3-Triazolo[1,5-a]quinoxaline | mdpi.com |

| Multi-component precursors | Intramolecular Huisgen Cycloaddition | Azide and alkyne functionalities | 1,2,3-Triazole-fused 1,4-Benzodiazepine | nih.gov |

Synthesis of 1,2,3-Benzotriazolium Salts

1,2,3-Benzotriazolium salts are a class of ionic liquids and have recently emerged as bench-stable Lewis acid catalysts. researchgate.netacs.org Their synthesis is typically achieved through the quaternization of the 1,2,3-benzotriazole ring system.

The general method involves the sequential N-alkylation of 1,2,3-benzotriazole. researchgate.netrsc.org The first alkylation predominantly occurs at the N-1 position. The resulting 1-alkylbenzotriazole is then subjected to a second alkylation reaction with another alkylating agent (e.g., alkyl iodides, alkyl bromides) to form the 1,3-dialkyl-1,2,3-benzotriazolium halide salt. kemdikbud.go.id Krollpfeiffer and colleagues first reported the di-alkylation of benzotriazole using an excess of alkyl iodide to produce 1,3-dialkylbenzotriazolium iodides in 1935. kemdikbud.go.id

A variety of alkylating agents can be used for the initial N-1 alkylation, including dimethyl sulfate, trimethyl phosphate (B84403), and methyl iodide. kemdikbud.go.id More modern procedures may use reagents like methyl trifluoromethanesulfonate (B1224126) (MeOTf) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄). acs.org

Once the halide salt is formed, the counteranion can be easily exchanged through a metathesis reaction. researchgate.netrsc.org For example, asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts with tetrafluoroborate (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) anions have been synthesized from the corresponding bromide salts via anion exchange. researchgate.netrsc.org Similarly, iodide salts can be converted to those with other anions like BF₄⁻ or tetrakis(pentafluorophenyl)borate (B1229283) (BArᶠ) using silver tetrafluoroborate (AgBF₄) or sodium salts of the desired anion, respectively. acs.org These salts, with their diverse and tunable side chains and counteranions, are of interest as ionic liquids and catalysts. kemdikbud.go.idacs.org

Applications of 1,2,3 Benzotriazine in Materials Science and Organic Synthesis

1,2,3-Benzotriazine as a Versatile Synthetic Auxiliary

This compound, and more specifically its 4-oxo derivatives, serve as powerful tools in synthetic organic chemistry. Their ability to undergo denitrogenative transformations upon activation has opened up efficient pathways to a variety of valuable organic compounds. acs.orgmdpi.com

Precursor for Ortho-Functionalized Benzamides

A significant application of 1,2,3-benzotriazin-4(3H)-ones lies in their use as precursors for a wide range of ortho-functionalized benzamides. mdpi.comCurrent time information in Bangalore, IN.organic-chemistry.org These reactions typically proceed through a denitrogenative pathway, where the benzotriazinone ring extrudes a molecule of nitrogen gas (N2), generating a reactive intermediate that can be trapped by various nucleophiles or coupling partners. mdpi.com This strategy provides a powerful and often milder alternative to traditional methods for introducing substituents at the ortho position of a benzamide (B126).

Recent research has demonstrated the utility of this approach in various transformations:

Denitrogenative Fluorination: 1,2,3-Benzotriazinones can be converted into 2-fluorobenzamides using tetrafluoroboric acid under either thermal or visible light conditions. This metal-free method offers a broad substrate scope and provides good yields of the desired fluorinated products. researchgate.net

Denitrogenative Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones with aryl and alkenyl boronic acids afford ortho-arylated and alkenylated benzamides in good to high yields. ontosight.ai This methodology has been extended to include heteroaromatic boronic acids and phenyl boronate esters. ontosight.ai

Denitrogenative Hydroxylation: A metal-free approach using trifluoroacetic acid allows for the efficient synthesis of ortho-hydroxylated benzamides from 1,2,3-benzotriazin-4(3H)-ones. This reaction is believed to proceed via a benzenediazonium (B1195382) intermediate. mdpi.comresearchgate.net

Table 1: Examples of Ortho-Functionalized Benzamides from 1,2,3-Benzotriazinones

| Starting Material | Reagent/Catalyst | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| 1,2,3-Benzotriazinones | Tetrafluoroboric acid (HBF₄) | 2-Fluorobenzamides | 65-80% (thermal), 58-63% (visible light) | researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones | Aryl/Alkenyl Boronic Acids, Pd Catalyst | Ortho-arylated/alkenylated benzamides | Good to high yields | ontosight.ai |

| 1,2,3-Benzotriazin-4(3H)-ones | Trifluoroacetic Acid | Ortho-hydroxylated benzamides | Good to high yields | mdpi.comresearchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones | Organosulfonic Acids | Salicylanilide (B1680751) Aryl/Alkyl Sulfonates | Good to high yields | researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones | TMSCN, DIPEA | N-Aryl/Alkyl Phthalimides | Good to excellent yields | acs.org |

Building Block for Various Azaheterocycles

The reactivity of the this compound scaffold extends to its use as a building block for the synthesis of a variety of other nitrogen-containing heterocyclic compounds (azaheterocycles). Current time information in Bangalore, IN.organic-chemistry.org The denitrogenative annulation reactions of 1,2,3-benzotriazinones are particularly noteworthy in this context, providing access to diverse heterocyclic systems. acs.orgsci-hub.st

For instance, 1,2,3-benzotriazin-4(3H)-ones can undergo thermal condensation with α-amino acids to yield 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones. emerald.com Furthermore, metal-catalyzed denitrogenative transannulation reactions represent a key strategy for constructing various azaheterocycles from this versatile scaffold. Current time information in Bangalore, IN.organic-chemistry.org

Intermediate in Salicylamide and Related Compound Synthesis

1,2,3-Benzotriazin-4(3H)-ones serve as valuable intermediates in the synthesis of salicylamides and their derivatives. An efficient, metal-free method for the synthesis of salicylanilide aryl and alkyl sulfonates involves the reaction of 1,2,3-benzotriazin-4(3H)-ones with organosulfonic acids. researchgate.net The resulting sulfonates can be readily converted to synthetically useful salicylamides in high yields. researchgate.net

This transformation is particularly useful as it provides a straightforward and scalable protocol with a broad substrate scope and high functional group tolerance. researchgate.net The reaction is believed to proceed through a denitrogenative cross-coupling mechanism. researchgate.net A key advantage of this methodology is the ability to access these valuable compounds from readily available starting materials.

Role in the Development of Functional Materials

The unique electronic and optical properties of the benzotriazine core make it an interesting component in the design of functional materials, particularly dyes and pigments. researchgate.net

Applications in Dyes and Pigments

The this compound scaffold has been incorporated into dye and pigment structures, contributing to their color and other functional properties. acs.orgorganic-chemistry.orgresearchgate.netsci-hub.st Benzotriazine-based compounds have been investigated for their potential as fluorescent dyes and semiconductor materials. The electronic properties of benzotriazines make them suitable for applications in the development of new dyes and pigments. researchgate.net

While specific examples of commercial dyes based purely on the this compound core are not extensively documented in the provided search results, the broader class of benzotriazole (B28993) derivatives has seen application. For instance, benzotriazole has been used as a component in the synthesis of azo dyes and fluorescent dyes. mdpi.com Hybrid compounds incorporating a benzotriazole unit linked to a known fluorophore, such as 1,8-naphthalimide, have been synthesized and their photophysical properties studied. In these systems, the benzotriazole moiety can influence the fluorescence quantum yield of the molecule.

Furthermore, iridium(III) complexes based on 2-phenyl-1,2,3-benzotriazole have been synthesized and utilized as phosphorescent materials in single-layer phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating their potential in electronic applications. rsc.org

Use in Recording and Imaging Materials

Derivatives of 1,2,3-benzotriazin-4(3H)-one are recognized for their utility in the formulation of recording and imaging materials. nih.govresearchgate.netresearchgate.net These compounds are integral to heat-developable image-pattern recording systems. google.com The thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones is a key reaction, proceeding through the formation of a highly reactive iminoketene intermediate. researchgate.net This reactivity can be harnessed to create images or record data upon thermal stimulus.

Furthermore, the photophysical properties of benzotriazole derivatives make them suitable for imaging applications. acs.org By synthetically modifying the benzotriazole core, for instance, through the introduction of halogenated analogues and subsequent Suzuki–Miyaura cross-coupling with aryl boronic acids, fluorescent α-amino acids with extended conjugation can be created. acs.org These tailored molecules exhibit strong fluorescence in the visible spectrum and possess large Stokes shifts, which are desirable characteristics for fluorescent probes in biological imaging. acs.org The environment-sensitive nature of some of these compounds, demonstrated by solvatochromic shifts, further enhances their potential as sensors and imaging agents. acs.org Research has also focused on synthesizing novel phthalazine (B143731) and this compound derivatives specifically for their photophysical properties relevant to sensing and imaging. scilit.com

Incorporation into Polymer Systems

1,2,3-Benzotriazole and its derivatives are incorporated into polymer systems to impart specific functionalities, such as UV protection, corrosion resistance, and tailored optoelectronic properties. univook.comresearchgate.netcrimsonpublishers.com

One primary application is as a UV stabilizer in plastics. univook.comresearchgate.net The benzotriazole moiety is effective at absorbing ultraviolet radiation, which helps to prevent the degradation of the polymer matrix upon exposure to sunlight, thereby extending the material's lifespan. univook.com

Researchers have also actively developed methods to chemically integrate benzotriazole into polymer backbones or as pendant groups. crimsonpublishers.comntu.edu.tw A notable example is the synthesis of an acrylic polymer with 1,2,3-benzotriazole pendant groups. crimsonpublishers.com In one study, a monomer, 2-(bis((1H-Benzo[d] nih.govacs.orgresearchgate.nettriazol-1-yl)methylamino)ethyl acrylate (B77674) (BMEA), was synthesized and subsequently polymerized. crimsonpublishers.com This approach aims to create materials for anticorrosive mixtures with potentially better adhesion and self-healing properties compared to simply mixing benzotriazole as an additive. crimsonpublishers.com The inclusion of benzotriazoles into polymeric matrices is seen as a promising strategy for developing advanced chromium-free anticorrosive treatments. crimsonpublishers.comcrimsonpublishers.com

Molecular dynamics simulations have been used to study the diffusion of 1,2,3-benzotriazole, as a volatile corrosion inhibitor (VCI), through various polymer films like polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), and Nylon 6. researchgate.net Such studies are crucial for designing effective anticorrosive packaging films, with results indicating that PVC allows for easier diffusion, while Nylon 6 has the lowest diffusion coefficient, suggesting it can retain the inhibitor for longer periods. researchgate.net

In the realm of conductive polymers, the electron-deficient benzotriazole moiety has been used as an acceptor unit in donor-acceptor type copolymers. researchgate.net For instance, random copolymers of alkoxy-functionalized naphthodithiophene (the donor) and benzotriazole (the acceptor) have been synthesized. researchgate.net These polymers are highly soluble in common organic solvents and exhibit interesting optoelectronic properties. Altering the π-linker between the donor and acceptor units was found to affect the electrochemical character of the polymers, making them suitable for different applications. researchgate.net Similarly, copolymers based on cyano-substituted benzotriazole have been developed for use in organic solar cells, demonstrating the utility of this building block in creating high ionization potential polymers for high-voltage solar applications. rsc.org

| Polymer System | Method of Incorporation | Purpose/Application | Key Finding |

| Acrylic Polymer | Synthesis of monomer (BMEA) with pendant benzotriazole groups, followed by solution polymerization. crimsonpublishers.com | Anticorrosive mixtures with improved adhesion and self-healing. crimsonpublishers.com | A new polyacrylate with two pendant benzotriazole groups per monomer unit was successfully synthesized. crimsonpublishers.com |

| Various Films (PE, PP, PVC, Nylon 6) | Incorporation as a Volatile Corrosion Inhibitor (VCI). researchgate.net | Anticorrosive packaging films. researchgate.net | Diffusion coefficients vary significantly among polymers; Nylon 6 showed the lowest diffusivity for benzotriazole. researchgate.net |

| Naphthodithiophene Copolymers | Co-polymerization via Stille coupling, with benzotriazole as the acceptor moiety. researchgate.net | Optoelectronic devices. researchgate.net | Altering the π-bridge from thiophene (B33073) to bithiophene improved kinetic properties and induced ambipolar character. researchgate.net |

| Benzodithiophene Copolymers | Co-polymerization with a dicyano-substituted benzotriazole monomer. rsc.org | Organic solar cells. rsc.org | The 5,6-dicyano benzo[d] nih.govacs.orgresearchgate.nettriazole building block is useful for developing high ionization potential polymers. rsc.org |

Chemical Adsorption Mechanisms for Corrosion Inhibition on Metal Surfaces

1,2,3-Benzotriazole (BTA) is a widely recognized and highly effective corrosion inhibitor, particularly for copper and its alloys, but also for other metals like steel and aluminum. researchgate.netresearchgate.netcecri.res.inemerald.com Its inhibitory action stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netresearchgate.net This adsorption can occur through two primary mechanisms: physisorption and chemisorption. jcscp.orgmdpi.com

Physisorption involves electrostatic attraction between the charged metal surface and the inhibitor molecules. mdpi.com In acidic solutions, for example, the metal surface may be positively charged, attracting the BTA molecules.

Chemisorption is the dominant and more robust mechanism, involving the formation of chemical bonds between the inhibitor and the metal surface. researchgate.netemerald.comjcscp.org The BTA molecule contains three nitrogen atoms in its triazole ring, which possess lone pairs of electrons. researchgate.net These heteroatoms act as active sites, donating electrons to the vacant d-orbitals of the metal atoms (e.g., copper) to form coordinate covalent bonds. irowater.com This interaction leads to the formation of a stable, polymeric complex film, often identified as a Cu(I)-BTA complex, on the metal surface. irowater.comresearchgate.net This film acts as a passivating layer, hindering both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, classifying BTA as a mixed-type inhibitor. jcscp.orgacademeresearchjournals.org

Studies using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have quantified the effectiveness of BTA. For stainless steel in sulfuric acid, inhibition efficiencies of up to 97% have been reported. researchgate.net For aluminum in hydrochloric acid, BTA also acts as a good mixed-type inhibitor, with its adsorption behavior fitting the Frumkin isotherm. academeresearchjournals.org The adsorption of benzotriazole derivatives on copper surfaces in various media has been shown to obey the Langmuir adsorption isotherm. cecri.res.injcscp.org

The effectiveness of the inhibition is dependent on the molecular structure of the inhibitor, the nature of the metal, and the corrosive medium. researchgate.netresearchgate.net Quantum chemical calculations and molecular dynamics simulations have been employed to understand these interactions at a molecular level, confirming that the benzotriazole ring and its heteroatoms are the primary active sites for adsorption. researchgate.net

| Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Key Mechanism |

| Stainless Steel | Sulphuric Acid | Up to 97% researchgate.net | - | Chemisorption, forming a protective film. researchgate.net |

| Copper | 3.5% NaCl | - | Langmuir cecri.res.injcscp.org | Physisorption and chemisorption; formation of a polymeric Cu(I)-BTA complex. jcscp.orgresearchgate.net |

| Aluminum | 0.5 M HCl | Increases with concentration academeresearchjournals.org | Frumkin academeresearchjournals.org | Mixed-type inhibition through adsorption on the surface. academeresearchjournals.org |

Components in Nonlinear Optical (NLO) Materials

Organic materials have attracted significant interest for nonlinear optical (NLO) applications due to their high electronic susceptibility, efficiency in frequency conversion, and NLO stability, which arise from the extensive overlap of π-bond orbitals. researchgate.net 1,2,3-Benzotriazole has been investigated as a building block for creating novel organic NLO materials. researchgate.netdntb.gov.uascispace.comdntb.gov.ua

The strategy often involves co-crystallization or synthesis of charge-transfer complexes by combining an electron-donating molecule with an electron-accepting molecule. The benzotriazole moiety can be part of such systems. Research has focused on the synthesis, crystal growth, and characterization of single crystals incorporating benzotriazole with other organic molecules.

Examples of such NLO materials include:

1,2,3-Benzotriazole 2-chloro 4-nitrobenzoic acid (BCNB) dntb.gov.ua

1,2,3-Benzotriazole 3,5-dinitrobenzoic acid (BTNBA) researchgate.netdntb.gov.ua

1,2,3-Benzotriazolium dihydrogen phosphate (B84403) (BTDHP) dntb.gov.ua

1,2,3-Benzotriazole 4-hydroxybenzoic acid (BTHBA) researchgate.netscispace.compeeref.com

These materials are typically grown as single crystals using techniques like slow evaporation solution technique (SEST). dntb.gov.ua Their structural, optical, thermal, and electrical properties are then thoroughly investigated. For instance, single crystal X-ray diffraction is used to determine the crystal structure, which is crucial for NLO properties (a non-centrosymmetric space group is often desired for second-order NLO effects). researchgate.net

The third-order nonlinear optical susceptibility (χ(3)) is a key parameter measured for these materials, often using the Z-scan method. researchgate.net Studies on crystals like BTHBA have confirmed their potential for third-order NLO applications. scispace.compeeref.com The combination of the benzotriazole unit with other π-conjugated systems allows for the engineering of molecular hyperpolarizability, leading to materials with significant NLO response.

Electrolyte Components for Energy Storage Devices (e.g., Supercapacitors)